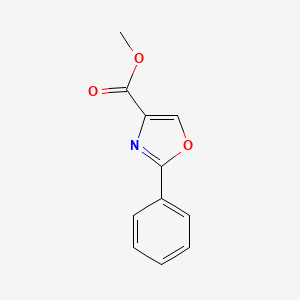

2-Fenil-oxazol-4-carboxilato de metilo

Descripción general

Descripción

“2-Phenyl-oxazole-4-carboxylic acid methyl ester” is a chemical compound that belongs to the class of oxazoles . Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom . The molecular formula of this compound is C12H11NO3 .

Synthesis Analysis

The synthesis of oxazoles often involves the cyclodehydration of β-hydroxy amides using various reagents . A rapid flow synthesis of oxazolines and their oxidation to the corresponding oxazoles has been reported . The oxazolines are prepared at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® .

Molecular Structure Analysis

The molecular structure of “2-Phenyl-oxazole-4-carboxylic acid methyl ester” includes a five-membered oxazole ring attached to a phenyl group and a carboxylic acid methyl ester group .

Chemical Reactions Analysis

The chemical reactions involving oxazoles often include their synthesis from β-hydroxy amides and their oxidation to form oxazoles . The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using various reagents .

Aplicaciones Científicas De Investigación

Síntesis de Oxazolina

La oxazolina es una especie heterocíclica de cinco miembros que tiene un nitrógeno y un oxígeno en su esqueleto . “2-Fenil-oxazol-4-carboxilato de metilo” se puede utilizar como precursor en la síntesis de oxazolinas . Las estructuras cíclicas basadas en oxazolina son notables por sus actividades biológicas .

Productos farmacéuticos

La parte de oxazolina presenta un gran número de aplicaciones principalmente en el campo de los productos farmacéuticos . Se ha encontrado que los derivados de oxazol exhiben un amplio espectro de actividades biológicas , lo que llamó la atención de investigadores de todo el mundo para sintetizar varios derivados de oxazol .

Aplicaciones industriales

Los compuestos de oxazolina tienen aplicaciones en la química industrial . La parte de oxazol se puede utilizar como intermediarios para la síntesis de nuevas entidades químicas en la química industrial .

Química de productos naturales

Los compuestos de oxazolina también encuentran aplicaciones en la química de productos naturales . La parte de oxazol se puede utilizar como un bloque de construcción en la síntesis de varios productos naturales .

Polímeros

Los compuestos de oxazolina tienen aplicaciones en el campo de los polímeros . La parte de oxazol se puede utilizar como un precursor en la síntesis de varios polímeros .

Ciencia de materiales

Los compuestos heterocíclicos como la oxazolina desempeñan papeles vitales en muchos campos, incluida la ciencia de los materiales . La parte de oxazol se puede utilizar como un bloque de construcción en la síntesis de varios materiales .

Safety and Hazards

Direcciones Futuras

Oxazoles, including “2-Phenyl-oxazole-4-carboxylic acid methyl ester”, have significant potential in the field of medicinal chemistry due to their presence in many commercially available drugs . Therefore, future research may focus on developing new synthetic strategies for oxazoles and exploring their biological activities .

Mecanismo De Acción

Target of Action

They bind to biological targets based on their chemical diversity .

Mode of Action

Oxazole derivatives are known to interact with their targets through various non-covalent interactions . These interactions can lead to changes in the target’s function, which can have therapeutic effects.

Biochemical Pathways

Oxazole derivatives are known to have a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These diverse effects suggest that oxazole derivatives likely interact with multiple biochemical pathways.

Result of Action

Oxazole derivatives have been reported to trigger apoptosis in human tumor cells , suggesting that this compound may have similar effects.

Análisis Bioquímico

Cellular Effects

Oxazole derivatives have been shown to exhibit a range of biological activities, including antifungal and cytotoxic activities . These effects are likely mediated through interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Oxazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Oxazolines, a class of compounds closely related to oxazoles, have been synthesized and oxidized to oxazoles under flow conditions, suggesting potential stability over time .

Metabolic Pathways

Oxazoles are known to undergo various chemical reactions, including free radical bromination and nucleophilic substitution .

Propiedades

IUPAC Name |

methyl 2-phenyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHITWPKHNTXGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400980 | |

| Record name | 2-phenyl-oxazole-4-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59171-72-1 | |

| Record name | 2-phenyl-oxazole-4-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine](/img/structure/B1598636.png)

![4-[(Cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1598640.png)